N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
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Overview
Description
N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two benzothiazole rings and a fluoro substituent, which may contribute to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Introduction of the Fluoro Group: The fluoro substituent is introduced via electrophilic fluorination, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling of Benzothiazole Units: The two benzothiazole units are coupled through a nucleophilic aromatic substitution reaction, where one benzothiazole acts as a nucleophile and the other as an electrophile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole rings.
Reduction: Reduction reactions can target the nitro groups if present, using agents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzothiazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines from nitro groups.
Scientific Research Applications
Chemistry
In chemistry, N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The presence of the fluoro group and benzothiazole rings enhances its interaction with biological targets, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group enhances its binding affinity to these targets, while the benzothiazole rings facilitate its insertion into biological membranes. This compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
- N-(6-Methyl-1,3-benzothiazol-2-yl)acetamide
- N-(6-Bromo-1,3-benzothiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide stands out due to the presence of the fluoro group, which significantly enhances its biological activity and chemical stability. This makes it a more potent and versatile compound for various applications.
Properties
IUPAC Name |
N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4OS2/c1-8(22)18-10-3-5-12-14(7-10)24-16(20-12)21-15-19-11-4-2-9(17)6-13(11)23-15/h2-7H,1H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLRBIRXIPNMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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